molecular formula C22H23N3O3S2 B2378058 Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 852366-83-7

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2378058
CAS No.: 852366-83-7
M. Wt: 441.56
InChI Key: PUZGKZPPOZYDLF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on various studies, highlighting its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a quinazolin-4-ylthio moiety linked to a tetrahydrobenzo[b]thiophene framework. Its molecular formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, with a molecular weight of approximately 342.45 g/mol. The compound's unique structure contributes to its biological activity, particularly in targeting cancer cells.

Antitumor Activity

Numerous studies have evaluated the antitumor activity of related compounds with similar structures. For instance, a series of quinazolinone derivatives were synthesized and tested for their in vitro antitumor activity. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM for the most active compounds .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound A23.2MCF-7
Compound B49.9A549
Ethyl DerivativeTBDTBD

The mechanisms by which this compound exerts its antitumor effects include:

  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that these compounds can cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models, showing promise as therapeutic agents .

Case Study 1: Breast Cancer Treatment

In a study focused on breast cancer, derivatives similar to this compound were tested for their ability to induce apoptosis in MCF-7 cells. The results indicated that these compounds effectively reduced cell viability and induced significant apoptotic markers after 48 hours of treatment .

Case Study 2: Lung Cancer Models

Another study evaluated the efficacy of quinazoline derivatives in A549 lung cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell proliferation and enhanced apoptotic activity compared to standard chemotherapy drugs .

Properties

IUPAC Name

ethyl 2-(2-quinazolin-4-ylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-28-22(27)18-15-9-5-7-11-17(15)30-21(18)25-19(26)13(2)29-20-14-8-4-6-10-16(14)23-12-24-20/h4,6,8,10,12-13H,3,5,7,9,11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGKZPPOZYDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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